![molecular formula C24H18Br2 B14589821 1,8-Bis[4-(bromomethyl)phenyl]naphthalene CAS No. 61491-14-3](/img/structure/B14589821.png)
1,8-Bis[4-(bromomethyl)phenyl]naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,8-Bis[4-(bromomethyl)phenyl]naphthalene is an organic compound that features a naphthalene core substituted with two bromomethylphenyl groups at the 1 and 8 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Bis[4-(bromomethyl)phenyl]naphthalene typically involves the bromination of 1,8-bis(4-methylphenyl)naphthalene. The reaction is carried out using bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions usually require refluxing the mixture to ensure complete bromination of the methyl groups to bromomethyl groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling bromine and other hazardous reagents.
化学反応の分析
Types of Reactions
1,8-Bis[4-(bromomethyl)phenyl]naphthalene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium alkoxides, primary or secondary amines, and thiols. The reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used in anhydrous ether solvents.
Major Products
Nucleophilic Substitution: Substituted derivatives such as 1,8-bis[4-(aminomethyl)phenyl]naphthalene.
Oxidation: Products like 1,8-bis[4-(formyl)phenyl]naphthalene or 1,8-bis[4-(carboxy)phenyl]naphthalene.
Reduction: 1,8-bis[4-(methyl)phenyl]naphthalene.
科学的研究の応用
1,8-Bis[4-(bromomethyl)phenyl]naphthalene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including polymers and dendrimers.
Biology: The compound can be used to create biologically active molecules for studying cellular processes and interactions.
Industry: Used in the production of advanced materials with unique properties, such as light-emitting diodes (LEDs) and organic semiconductors.
作用機序
The mechanism by which 1,8-Bis[4-(bromomethyl)phenyl]naphthalene exerts its effects depends on the specific application. In nucleophilic substitution reactions, the bromomethyl groups act as electrophilic centers, facilitating the attack by nucleophiles. In biological systems, the compound’s interactions with molecular targets and pathways would depend on the nature of the substituents introduced through chemical modifications.
類似化合物との比較
Similar Compounds
1,8-Bis(bromomethyl)naphthalene: Similar structure but lacks the phenyl groups.
1,4-Bis(bromomethyl)benzene: Contains a benzene core instead of a naphthalene core.
2,3-Bis(bromomethyl)naphthalene: Different substitution pattern on the naphthalene core.
Uniqueness
1,8-Bis[4-(bromomethyl)phenyl]naphthalene is unique due to the presence of both naphthalene and phenyl groups, which can influence its reactivity and potential applications. The compound’s structure allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.
特性
CAS番号 |
61491-14-3 |
|---|---|
分子式 |
C24H18Br2 |
分子量 |
466.2 g/mol |
IUPAC名 |
1,8-bis[4-(bromomethyl)phenyl]naphthalene |
InChI |
InChI=1S/C24H18Br2/c25-15-17-7-11-19(12-8-17)22-5-1-3-21-4-2-6-23(24(21)22)20-13-9-18(16-26)10-14-20/h1-14H,15-16H2 |
InChIキー |
LAIOKYHICHTHMO-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)C3=CC=C(C=C3)CBr)C(=CC=C2)C4=CC=C(C=C4)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


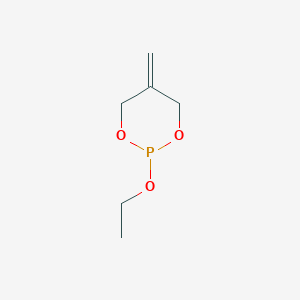
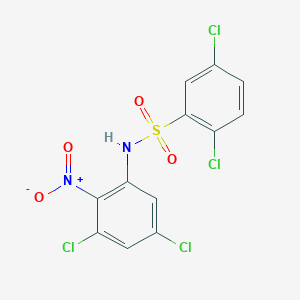
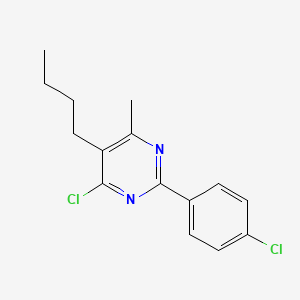
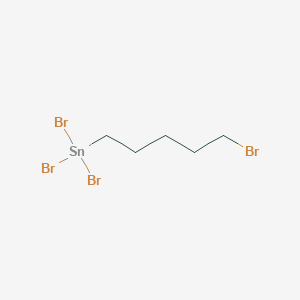

propanedioate](/img/structure/B14589763.png)
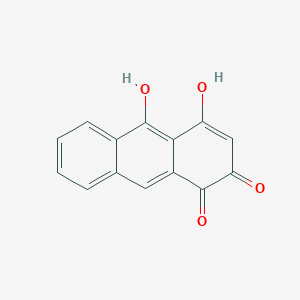
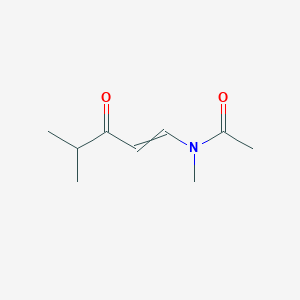
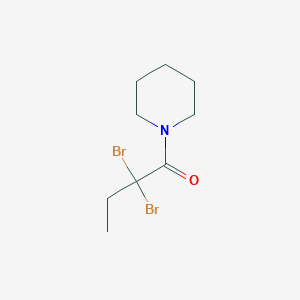
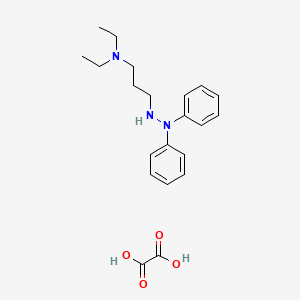
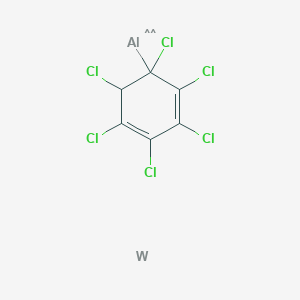
![Acetamide, N-[2-[2-(acetyloxy)propyl]-5-methylphenyl]-](/img/structure/B14589803.png)
![(3-{3-Methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)(methyl)dipentylsilane](/img/structure/B14589806.png)
![6'-(Hydroxymethyl)-2',3'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14589817.png)
